2-Hydroxyphenylthiourea

描述

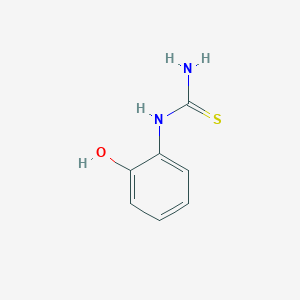

Structure

3D Structure

属性

IUPAC Name |

(2-hydroxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c8-7(11)9-5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBCFZXLXJUFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164931 | |

| Record name | 2-Hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-26-9 | |

| Record name | 2-Hydroxyphenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1520-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1520-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYPHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG8N8UH2IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Hydroxyphenylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxyphenylthiourea (also known as N-(2-Hydroxyphenyl)thiourea). The document details a common synthetic route, outlines expected characterization data, provides detailed experimental protocols, and visualizes key processes. This information is intended to support researchers in the fields of medicinal chemistry, chemical synthesis, and drug development.

Introduction

This compound is an organic compound featuring a thiourea core substituted with a 2-hydroxyphenyl group. The thiourea functional group is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and antioxidant properties.[1] The presence of the hydroxyl group on the phenyl ring can influence the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which can be critical for biological target interactions. This guide outlines a reliable method for its synthesis and the analytical techniques used for its structural confirmation and characterization.

Synthesis of this compound

A common and effective method for the synthesis of N-aryl thioureas involves the reaction of the corresponding aniline with a source of isothiocyanic acid (HNCS). In this protocol, 2-aminophenol is reacted with ammonium thiocyanate in the presence of hydrochloric acid. The acid facilitates the in situ generation of isothiocyanic acid, which is then attacked by the nucleophilic amino group of 2-aminophenol.

Reaction Scheme:

The synthesis follows a straightforward sequence of reaction, isolation, and purification.

Caption: Workflow for the synthesis of this compound.

Materials:

-

2-Aminophenol

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized Water

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (0.1 mol) and ammonium thiocyanate (0.12 mol).

-

Add 100 mL of a 1:1 (v/v) ethanol/water solution to the flask.

-

Slowly add concentrated hydrochloric acid (0.1 mol) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

-

Purify the crude product by recrystallization from an aqueous ethanol solution.

-

Dry the purified white to off-white crystalline solid in a vacuum oven at 50-60 °C.

Characterization Data

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₈N₂OS |

| Molecular Weight | 168.22 g/mol [2] |

| Appearance | White to cream or brown crystals/powder[2] |

| Melting Point | 160-161 °C[2] |

| Purity (Typical) | >97% (by HPLC) |

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.50 | Singlet | 1H | -OH (Phenolic) |

| ~9.30 | Singlet | 1H | -NH- (Aryl side) |

| ~7.80 | Singlet | 2H | -NH₂ (Thioamide) |

| ~7.10 - 6.80 | Multiplet | 4H | Aromatic C-H |

Note: The chemical shifts of -OH and -NH protons are concentration-dependent and can exchange with D₂O.

| Chemical Shift (δ, ppm) | Assignment |

| ~182.0 | C=S (Thiourea) |

| ~150.0 | C-OH (Aromatic) |

| ~128.0 - 115.0 | Aromatic Carbons |

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | O-H Stretch (Broad) | Phenolic -OH |

| 3300 - 3100 | N-H Stretch | -NH, -NH₂ |

| ~3050 | Aromatic C-H Stretch | Aromatic Ring |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1550 | N-H Bend | Amine/Amide |

| ~1350 | C-N Stretch | Amine |

| ~1250 | C-O Stretch | Phenol |

| ~750 | C=S Stretch | Thiourea |

| m/z Value | Interpretation |

| 168.04 | [M]⁺ (Molecular Ion) |

| 152.04 | [M-NH₂]⁺ |

| 110.05 | [M-CSNH₂]⁺ (loss of thioamide group) |

| 93.03 | [C₆H₅O]⁺ (hydroxyphenyl fragment) |

Detailed Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use standard pulse programs.

-

Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.

-

Potential Biological Activity: Enzyme Inhibition

Thiourea derivatives are known to act as inhibitors for various enzymes, a mechanism crucial in drug action.[3] They can interfere with an enzyme's active site, preventing the natural substrate from binding and thereby blocking its catalytic activity. This inhibition can be competitive, non-competitive, or irreversible. The ability of the thiourea moiety's nitrogen and sulfur atoms to act as hydrogen bond donors and acceptors makes them well-suited for interacting with amino acid residues in an enzyme's active site.

Caption: Competitive enzyme inhibition by this compound.

Conclusion

This guide provides a foundational framework for the synthesis and comprehensive characterization of this compound. The detailed protocols for synthesis and analysis, along with the tabulated physical and predicted spectroscopic data, offer a valuable resource for researchers. The potential for this class of compounds to act as enzyme inhibitors highlights their relevance in medicinal chemistry and warrants further investigation into their specific biological activities.

References

- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines [organic-chemistry.org]

- 3. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyphenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyphenylthiourea, a derivative of thiourea, is a compound of interest in medicinal chemistry and materials science due to the versatile chemical properties endowed by its functional groups. The presence of a phenolic hydroxyl group, a thiocarbonyl group, and amino groups allows for diverse intermolecular interactions and potential biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its application in research and development. These properties influence its solubility, stability, membrane permeability, and potential interactions with biological targets.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1520-26-9 | [1][2] |

| Molecular Formula | C₇H₈N₂OS | [1] |

| Molecular Weight | 168.22 g/mol | [1] |

| Melting Point | 160-161°C | [1] |

| Boiling Point | 306.1 ± 44.0 °C (Predicted) | [1] |

| Density | 1.450 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.00 ± 0.35 (Predicted) | [1] |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline the protocols for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range typically signifies high purity, whereas a broad melting range often indicates the presence of impurities.[3]

Protocol: Capillary Method using a Melting Point Apparatus [3][4]

-

Sample Preparation: Finely powder a small amount of this compound. Pack the powdered sample into a capillary tube (sealed at one end) to a height of approximately 3 mm by tapping the sealed end on a hard surface.[5]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (around 160°C). Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[3]

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[6]

-

Reporting: The melting point is reported as the range T1-T2.

Solubility Determination

Solubility is a key parameter influencing a drug's bioavailability and formulation. The static gravimetric method is a reliable technique for determining solubility in various solvents at different temperatures.[7][8]

Protocol: Static Gravimetric Method [7]

-

System Preparation: Add an excess amount of this compound to a known mass of the selected solvent (e.g., water, ethanol, DMSO) in a jacketed glass vessel maintained at a constant temperature by a circulating water bath.

-

Equilibration: Stir the suspension continuously for a sufficient time (e.g., 1-2 hours) to ensure solid-liquid equilibrium is reached.[7] After stirring, allow the solution to settle for at least 30 minutes.[7]

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter (e.g., 5 µm pore size) to prevent the transfer of undissolved solid.[7]

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent completely in a drying oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.[7]

-

Calculation: Weigh the container with the residual solid. The mass of the dissolved this compound is determined by the difference. The solubility can then be expressed in various units (e.g., g/100 mL, mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group in this compound. UV-Vis spectrophotometry is an effective method for determining the pKa of compounds with a chromophore that exhibits different absorption spectra for its protonated and deprotonated forms.[9][10]

Protocol: UV-Vis Spectrophotometric Titration [9][11]

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 10% acetonitrile-water mixture).[9] From this stock, prepare a series of solutions with identical concentrations of the compound but varying pH values, using a range of buffer solutions that span the expected pKa (e.g., pH 7 to 11).[10]

-

Spectral Measurement: Record the UV-Vis absorption spectrum (typically 200-400 nm) for each buffered solution, as well as for highly acidic (pH ~2) and highly basic (pH ~12) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.[9][10]

-

Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

pKa Calculation: Plot the absorbance at the selected wavelength against the pH of the solutions. The pKa is the pH at the midpoint of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH value.[10]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical factor for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating LogP.[12][13]

Protocol: RP-HPLC Method [13][14]

-

System Setup: Use an RP-HPLC system with a C18 column. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Calibration: Prepare a series of standard compounds with known LogP values. Inject each standard and record its retention time (t_R). Calculate the capacity factor (k) for each standard.

-

Sample Analysis: Prepare a solution of this compound in the mobile phase and inject it into the HPLC system. Determine its retention time and calculate its capacity factor.

-

LogP Calculation: Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values. Use the linear regression equation of this curve to calculate the LogP of this compound from its log(k) value.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. For this compound, ¹H NMR would show distinct signals for the aromatic protons, the hydroxyl proton, and the NH protons. ¹³C NMR would reveal signals for the aromatic carbons and the thiocarbonyl carbon. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ for analysis.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[16] The IR spectrum of this compound is expected to show characteristic absorption bands for O-H stretching (of the phenol), N-H stretching (of the thiourea moiety), C=S stretching, and aromatic C-H and C=C stretching.[17][18]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is influenced by the electronic transitions within the molecule's chromophores (the phenyl ring and thiourea group). The spectrum will show characteristic absorption maxima (λ_max) that can be affected by the solvent and pH.[19]

Visualizations: Workflows and Relationships

Diagrams are provided to illustrate key experimental and logical processes related to this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Experimental workflow for physicochemical analysis.

Biological Context

Thiourea and its derivatives are known for a wide spectrum of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory effects.[20][21][22] The bioactivity is often attributed to the ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions, which can be crucial for enzyme inhibition.[23][24] For instance, some thiourea derivatives have shown potential as inhibitors of enzymes like tyrosinase and cholinesterases.[20] While specific signaling pathways for this compound are not extensively documented, its structural motifs suggest potential for interactions with various biological targets, warranting further investigation in drug discovery programs.

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. store.p212121.com [store.p212121.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. pennwest.edu [pennwest.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. byjus.com [byjus.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. pharmaguru.co [pharmaguru.co]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. iosrjournals.org [iosrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biointerfaceresearch.com [biointerfaceresearch.com]

2-Hydroxyphenylthiourea: An In-depth Technical Guide on its Prospective Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The presence of a reactive thiocarbonyl group and the ability to form various hydrogen bonds contribute to their diverse pharmacological profiles. This technical guide focuses on the potential mechanisms of action of a specific derivative, 2-Hydroxyphenylthiourea. While extensive research exists for the broader class of thiourea compounds, specific data on this compound is limited. This document will, therefore, provide a comprehensive overview of the established mechanisms for related thiourea derivatives and outline the experimental approaches that can be employed to elucidate the specific activities of this compound.

General Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives can be achieved through several established methods. A common approach involves the reaction of an amine with an isothiocyanate. For the synthesis of this compound, this would typically involve the reaction of 2-aminophenol with a suitable isothiocyanate precursor.

Potential Mechanisms of Action

Based on the activities of structurally similar thiourea derivatives, this compound may exert its biological effects through various mechanisms, primarily in the realms of anticancer and antiviral activities.

Anticancer Activity

Thiourea derivatives have been widely investigated for their potential as anticancer agents, acting through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.

1. Enzyme Inhibition:

A primary mechanism of action for many anticancer thiourea derivatives is the inhibition of protein kinases. Key kinases that are often targeted include:

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): These receptor tyrosine kinases are crucial in cell proliferation and are often overexpressed in various cancers. Thiourea derivatives can act as competitive inhibitors, binding to the ATP-binding site of the kinase domain and preventing downstream signaling.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): This kinase is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR2 can restrict tumor growth and metastasis.

-

B-Raf: A serine/threonine-protein kinase that is part of the RAS/MAPK signaling pathway, which is frequently mutated in cancers like melanoma.

-

Matrix Metalloproteinases (MMPs): These enzymes are involved in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis.

Signaling Pathways Potentially Targeted by this compound:

The inhibition of the aforementioned kinases would impact several critical downstream signaling pathways. The following diagrams illustrate the potential points of intervention for a thiourea derivative like this compound.

Antiviral Activity

Thiourea derivatives have demonstrated activity against a range of viruses, including Human Cytomegalovirus (HCMV) and Herpes Simplex Virus type 1 (HSV-1). The proposed antiviral mechanisms often involve the targeting of viral-specific enzymes or proteins essential for replication.

1. Inhibition of Viral Enzymes:

-

Viral Polymerases: Some thiourea compounds may inhibit viral DNA or RNA polymerases, thereby halting the replication of the viral genome.

-

Viral Proteases: These enzymes are often crucial for processing viral polyproteins into their functional forms. Inhibition of viral proteases can prevent the maturation of new viral particles.

2. Targeting Viral Transactivators:

Viral transactivators are proteins that regulate the expression of other viral genes. For instance, in HCMV and HSV-1, the proteins IE2 and ICP4, respectively, are critical for the transcription of early and late viral genes. A study on N-Phenyl-N'-3-hydroxyphenyl-thiourea, a positional isomer of this compound, suggested that it inhibits picornavirus production by reducing viral RNA synthesis, although it did not directly inhibit the viral RNA polymerase in a cell-free system.[1] This suggests a more complex mechanism, potentially involving interactions with host or other viral factors required for RNA replication.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the specific mechanism of action of this compound, a series of well-established in vitro assays should be performed. The following sections detail the methodologies for key experiments.

Anticancer Activity Assays

1. Cytotoxicity Assays (MTT/XTT Assay):

-

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.

-

Incubation: Incubate the plates to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

-

2. Kinase Inhibition Assays (e.g., EGFR Kinase Assay):

-

Objective: To determine the inhibitory effect of this compound on the activity of specific kinases.

-

Methodology (Example using a luminescence-based assay):

-

Reagent Preparation: Prepare assay buffers, recombinant kinase (e.g., EGFR), substrate (a peptide that can be phosphorylated by the kinase), and ATP.

-

Compound Addition: Add serial dilutions of this compound to the wells of a microplate.

-

Kinase Reaction: Add the kinase, substrate, and ATP to initiate the phosphorylation reaction. Incubate at room temperature.

-

Detection: Add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity). This is often a coupled enzyme system that converts ADP to ATP, which is then used in a luciferase-luciferin reaction to produce light.

-

Luminescence Reading: Measure the luminescence signal using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

-

Antiviral Activity Assays

1. Plaque Reduction Assay:

-

Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (EC50).

-

Methodology:

-

Cell Seeding: Plate a monolayer of susceptible host cells (e.g., MRC-5 for HCMV) in multi-well plates.

-

Virus Infection: Infect the cell monolayers with a known amount of virus.

-

Compound Treatment: After a brief incubation period to allow for viral entry, remove the virus inoculum and add an overlay medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for several days to allow for the formation of viral plaques (localized areas of cell death).

-

Plaque Visualization: Fix and stain the cells to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to a no-drug control and determine the EC50 value.

-

References

The Biological Versatility of 2-Hydroxyphenylthiourea: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of 2-Hydroxyphenylthiourea and its derivatives, catering to researchers, scientists, and professionals in drug development. This document synthesizes available data on their antimicrobial, anticancer, and enzyme-inhibiting properties, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of potential mechanisms of action.

Introduction

Thiourea derivatives are a class of organic compounds recognized for their broad spectrum of biological activities. The presence of a hydroxyl group on the phenyl ring, as in this compound, can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide delves into the current understanding of the biological potential of this compound and its analogs.

Biological Activities of Thiourea Derivatives

Thiourea derivatives have demonstrated a range of biological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. The specific activity and potency are often dictated by the nature and position of substituents on the phenyl ring.

Antimicrobial Activity

Thiourea derivatives have been investigated for their efficacy against various bacterial and fungal pathogens. The mechanism of action is thought to involve the disruption of the bacterial cell wall integrity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against different microbial strains.

Table 1: Antibacterial Activity of Thiourea Derivatives (MIC in µg/mL)

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| Thiourea Derivative 1 | S. aureus: 2-32 | E. coli: >64 | [1] |

| Thiourea Derivative 2 | S. epidermidis: 4-64 | P. aeruginosa: >64 | [1] |

| Thiourea Derivative 3 | S. aureus: 32 | E. coli: >1024 |

| Thiourea Derivative 4 | L. monocytogenes: >1024 | S. enteritidis: 1024 | |

Table 2: Antifungal Activity of Thiourea Derivatives (MIC in µg/mL)

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Phenylenedithiourea Derivative 1 | Candida albicans | Not specified | [2] |

| 2-Thiophenecarboxylic Acid Thiourea Derivative | Candida auris | Not specified | [3][4] |

| Thioureide Derivative | Candida spp. | 32-256 |

| Amidinourea Derivative | Candida spp. | 1.56-3.12 |[5] |

Anticancer Activity

The cytotoxic effects of thiourea derivatives against various cancer cell lines have been a subject of extensive research. The tables below present the half-maximal inhibitory concentration (IC50) values for several thiourea derivatives.

Table 3: Anticancer Activity of Thiourea Derivatives (IC50 in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 0.31 | [6] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 0.94 | [6] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Not specified | [7] |

| 3-(trifluoromethyl)phenylthiourea analog | SW480, SW620, PC3, K-562 | ≤ 10 | [8] |

| Halogenated thiourea (ATX 11) | HK-1 | 4.7 | [9] |

| Chiral Dipeptide Thiourea | BGC-823 | 20.9 - 103.6 | [10] |

| Chiral Dipeptide Thiourea | A-549 | 19.2 - 112.5 |[10] |

Enzyme Inhibition

Thiourea derivatives have been identified as inhibitors of various enzymes, including urease and tyrosinase. This inhibitory activity is a promising avenue for therapeutic applications.

Table 4: Enzyme Inhibition by Thiourea Derivatives (IC50 in µM)

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Dipeptide conjugated thiourea derivative | Urease | 2 | [11] |

| N-monosubstituted thiourea (b19) | Urease | 0.16 | [12] |

| 2-Hydroxytyrosol | Mushroom Tyrosinase | 13.0 | [13][14] |

| 2-Hydroxytyrosol | B16 Cell Tyrosinase | 32.5 |[13][14] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are protocols for commonly used assays in the evaluation of the biological activity of thiourea derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, the known biological activities of thiourea derivatives suggest potential mechanisms of action. One plausible pathway involves the induction of oxidative stress, a common mechanism for many bioactive compounds.

Proposed Oxidative Stress Response Pathway

Thiourea derivatives may generate reactive oxygen species (ROS), leading to cellular damage and activating stress response pathways such as the Nrf2/ARE pathway.

Caption: Proposed Nrf2/ARE signaling pathway activated by this compound-induced oxidative stress.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound like this compound.

Caption: General experimental workflow for the biological evaluation of this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The data compiled in this guide highlight their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. Further research is warranted to fully elucidate the specific mechanisms of action and signaling pathways of this compound to advance its potential therapeutic applications. The provided protocols and workflows serve as a valuable resource for researchers embarking on the investigation of this and similar bioactive molecules.

References

- 1. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antifungal activities of phenylenedithioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Focused library of phenyl-fused macrocyclic amidinoureas as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jppres.com [jppres.com]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Hydroxyphenylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxyphenylthiourea, a molecule of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's solubility and the ability of the solvent to avoid exchange with the labile protons.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic, hydroxyl, and thiourea protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.6 - 9.8 | Singlet | 1H | Phenolic -OH |

| ~9.4 - 9.6 | Singlet | 1H | Ar-NH- |

| ~7.8 - 8.0 | Singlet | 2H | -NH₂ |

| ~6.8 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts in DMSO-d₆ are as follows:

| Chemical Shift (δ) (ppm) | Assignment |

| ~181 - 183 | C=S (Thiourea) |

| ~150 - 152 | C-OH (Aromatic) |

| ~125 - 130 | Aromatic C-N |

| ~115 - 125 | Aromatic C-H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The solid sample is typically prepared as a potassium bromide (KBr) pellet. The characteristic absorption bands are reported in reciprocal centimeters (cm⁻¹).

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching vibrations |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1600 | Medium | N-H bending |

| ~1550 | Strong | C=S stretching (Thioamide I band) |

| ~1450 | Strong | C-N stretching (Thioamide II band) |

| ~1250 | Strong | C-O stretching (Phenolic) |

| ~750 | Strong | C-S stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of this compound, providing further confirmation of its structure.

Mass Spectrum Data

| m/z | Proposed Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 152 | [M - NH₂]⁺ |

| 134 | [M - H₂S]⁺ |

| 108 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

The fragmentation pattern is characterized by the loss of the amino group, hydrogen sulfide, and cleavage of the thiourea moiety to yield the stable phenol radical cation.

Experimental Protocols

Detailed methodologies are crucial for the acquisition of reproducible and high-quality spectroscopic data.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated dimethyl sulfoxide (DMSO-d₆, ~0.75 mL). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared Spectroscopy

A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The electron energy is set to 70 eV.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Crystal Structure of 2-Hydroxyphenylthiourea Remains Elusive in Public Domain

A comprehensive search of scientific literature and crystallographic databases has revealed a notable absence of a publicly available, solved crystal structure for 2-Hydroxyphenylthiourea. This lack of foundational data precludes the creation of an in-depth technical guide on its solid-state architecture, a resource highly sought after by researchers in crystallography, materials science, and drug development.

This informational gap prevents a thorough understanding of the molecule's three-dimensional arrangement and the non-covalent interactions that govern its crystal packing. Such knowledge is crucial for predicting its physical properties, such as solubility and polymorphism, and for understanding its potential biological activity through structure-activity relationship studies.

While crystal structure analyses of related thiourea derivatives are available, these cannot be reliably extrapolated to predict the specific structural features of this compound. The presence and position of the hydroxyl group on the phenyl ring are expected to significantly influence the hydrogen bonding motifs and overall crystal packing, making a dedicated structural determination essential.

The workflow for a typical crystal structure analysis, which would be the basis for the requested technical guide, is well-established. It involves the synthesis of the compound, followed by the growth of single crystals suitable for X-ray diffraction. The subsequent data collection and structure refinement would yield the precise atomic coordinates and allow for a detailed analysis of the molecular and supramolecular structure.

Below is a generalized workflow that would be employed for the crystal structure analysis of this compound, should the experimental work be undertaken.

Caption: Generalized experimental workflow for the crystal structure analysis of a small molecule.

Similarly, a diagram illustrating potential intermolecular interactions, such as hydrogen bonding, which would be critical in the crystal packing of this compound, can be conceptualized. The hydroxyl and thiourea moieties provide ample opportunities for a rich network of hydrogen bonds.

Caption: Potential hydrogen bonding motifs in the crystal structure of this compound.

Given the interest in thiourea derivatives for their diverse applications, the determination and publication of the crystal structure of this compound would be a valuable contribution to the scientific community. It would enable detailed computational studies, aid in the design of new materials, and provide a basis for understanding its structure-property relationships. Until such data becomes available, a comprehensive technical guide as requested remains an academic exercise based on hypothesis rather than empirical data.

An In-depth Technical Guide to the Solubility of 2-Hydroxyphenylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxyphenylthiourea (also known as N-(2-hydroxyphenyl)thiourea), a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on the fundamental principles governing its solubility, qualitative assessments, and detailed experimental protocols for its determination.

Introduction to this compound

This compound is an organic compound featuring a phenyl ring substituted with a hydroxyl (-OH) group and a thiourea (-NH-C(=S)-NH₂) group. Its chemical structure, with both hydrogen bond donor and acceptor sites, as well as a nonpolar aromatic ring, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is critical for a range of applications, including synthesis, purification, formulation, and biological screening.

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases indicates a lack of readily available quantitative, temperature-dependent solubility data for this compound in a wide range of common solvents. However, based on its molecular structure, a qualitative solubility profile can be inferred.

Factors Influencing Solubility:

-

Hydrogen Bonding: The presence of the hydroxyl and thiourea groups allows for strong hydrogen bonding interactions. Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to be more effective at solvating this compound.

-

Polarity: The molecule possesses both polar (hydroxyl, thiourea) and nonpolar (phenyl ring) regions. Therefore, its solubility will be favored in solvents with moderate to high polarity.

-

Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Consequently, the solubility of this compound is expected to increase with a rise in temperature.

Data Presentation: Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in various classes of solvents. It is important to note that these are estimations based on chemical principles and the absence of specific experimental data.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Sparingly Soluble | The hydroxyl and thiourea groups can form strong hydrogen bonds with these solvents. Solubility in water may be limited by the nonpolar phenyl ring. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors and have sufficient polarity to solvate the molecule. |

| Nonpolar | Hexane, Toluene | Insoluble | The lack of strong intermolecular interactions between the nonpolar solvent and the polar functional groups of the solute will limit solubility. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a well-defined experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.

Methodology: Isothermal Shake-Flask Solubility Determination

-

Materials and Equipment:

-

This compound (of known purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

-

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the solid and liquid phases is reached. The required time should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to match the experimental temperature) to avoid precipitation.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately weigh the filtered supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry (if a suitable chromophore exists and there is no interference from the solvent) or High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

Calculate the solubility in terms of mass per volume (e.g., g/L or mg/mL) or mole fraction using the determined concentration and the density of the solvent at the experimental temperature.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal shake-flask method.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not extensively documented, this guide provides a framework for understanding and determining this critical physicochemical property. The provided qualitative assessment, based on the compound's molecular structure, offers initial guidance for solvent selection. For precise applications in research and development, it is imperative to determine the solubility experimentally using a robust method such as the detailed isothermal shake-flask protocol. The workflow and principles outlined herein serve as a valuable resource for scientists and researchers working with this compound.

Unveiling the Thermal Stability of 2-Hydroxyphenylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability of 2-Hydroxyphenylthiourea. The following sections detail its thermal decomposition profile, present standardized experimental protocols for thermal analysis, and illustrate the analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and application of thiourea derivatives in drug development and material science, where thermal stability is a critical parameter.

Core Thermal Properties

This compound, with the molecular formula C₇H₈N₂OS and a molecular weight of approximately 168.22 g/mol , exhibits a melting point that is accompanied by decomposition. Reported melting points are in the range of 158°C to 161°C. The thermal behavior of this compound is of significant interest, particularly in pharmaceutical applications where understanding decomposition pathways and stability under various temperature conditions is paramount.

Thermal Analysis Data

While specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively available in public literature, a representative thermal decomposition profile can be projected based on the known behavior of phenylthiourea derivatives. The following table summarizes plausible quantitative data that could be expected from TGA and DSC analyses.

| Parameter | Value | Technique | Notes |

| Melting Point (Tₘ) | ~158 - 161 °C | DSC | Endothermic event, often coupled with the onset of decomposition. |

| Onset of Decomposition (Tₒ) | ~160 °C | TGA | The temperature at which significant weight loss begins. |

| Major Decomposition Stage | 160 - 250 °C | TGA | A primary stage of mass loss is expected in this range. |

| Heat of Fusion (ΔHբ) | Variable | DSC | The enthalpy change associated with melting. Its measurement can be complex due to simultaneous decomposition. |

| Decomposition Products | Phenyl isothiocyanate, 2-aminophenol, Ammonia, Hydrogen Sulfide | Inferred | Based on the decomposition mechanisms of similar thiourea compounds. |

Experimental Protocols

To ensure reproducibility and accuracy in the thermal analysis of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial.

Thermogravimetric Analysis (TGA) Protocol

TGA is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the decomposition temperatures and kinetics.[1][2][3][4]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert crucible (e.g., alumina or platinum). Ensure the sample forms a thin, even layer at the bottom of the crucible.[5]

-

Atmosphere: Conduct the analysis under a dynamic inert atmosphere, typically high-purity nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[1]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C. A linear heating rate of 10 °C/min is commonly used.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the temperatures at which different percentages of mass loss occur.

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow to or from a sample as a function of temperature. It is valuable for determining melting points, heats of fusion, and other thermal transitions.[6][7][8][9]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program: A common method involves a heat/cool/heat cycle to erase the sample's thermal history.[6] For analyzing the primary thermal events, heat the sample from ambient temperature to a temperature beyond its melting/decomposition point (e.g., 200 °C) at a constant rate of 10 °C/min.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is typically determined as the onset or peak of the endothermic event. The heat of fusion can be calculated from the area of the melting peak.

Visualizing the Analysis Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis processes for characterizing the thermal stability of this compound.

Caption: Experimental workflow for thermal analysis.

Caption: Inferred decomposition pathway.

References

- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 2. infinitalab.com [infinitalab.com]

- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 4. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 5. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. web.williams.edu [web.williams.edu]

A Technical Guide to Quantum Chemical Calculations of 2-Hydroxyphenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations for Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. These computational methods allow for the prediction of various molecular properties, including optimized geometry, electronic structure, and spectroscopic signatures. For a molecule like 2-Hydroxyphenylthiourea, which possesses potential biological activity, understanding these properties at a quantum level can inform its mechanism of action, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) is a preferred method for such investigations due to its balance of computational accuracy and efficiency. Specifically, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a high-level basis set like 6-311++G(d,p) is widely used for reliable predictions of the properties of organic molecules.

Methodologies for Quantum Chemical Analysis

A thorough computational investigation of this compound would involve a series of calculations to determine its structural, vibrational, and electronic properties.

Computational Protocol

The primary computational approach would be Density Functional Theory (DFT). The calculations would be performed using a software package such as Gaussian, ORCA, or Spartan. A typical and robust level of theory for this type of molecule is the B3LYP functional with the 6-311++G(d,p) basis set. This combination has been shown to provide accurate results for a wide range of organic molecules.

The logical workflow for such a study is depicted in the following diagram:

Caption: Workflow for DFT-based characterization of this compound.

Experimental Protocols (for validation)

While this guide focuses on computational methods, it is crucial to note that theoretical results are most powerful when validated by experimental data. Key experimental techniques would include:

-

X-ray Crystallography: To determine the precise solid-state molecular structure, including bond lengths and angles, which can be compared with the optimized geometry from DFT calculations.

-

FT-IR and Raman Spectroscopy: To record the vibrational spectra of the compound. The experimental frequencies can then be compared to the calculated vibrational modes to validate the accuracy of the computational model.

-

UV-Vis Spectroscopy: To measure the electronic absorption spectrum, which can be correlated with the calculated electronic transitions, primarily the HOMO-LUMO gap.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of the atoms in the molecule. Theoretical NMR chemical shifts can be calculated and compared with experimental data.

Data Presentation: Predicted Molecular Properties

The following tables illustrate how the quantitative data from a comprehensive quantum chemical study of this compound would be presented. Note: The values in these tables are illustrative placeholders based on typical values for similar molecules and are not the result of actual calculations on this compound.

Optimized Geometrical Parameters

The optimized geometry provides the most stable conformation of the molecule in the gas phase.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C=S | 1.68 |

| C-N (Thiourea) | 1.38 | |

| C-N (Aryl) | 1.42 | |

| C-O | 1.36 | |

| O-H | 0.97 | |

| Bond Angles | N-C-N | 118.0 |

| S=C-N | 121.0 | |

| C-N-C | 125.0 | |

| C-O-H | 109.5 | |

| Dihedral Angles | C-N-C-S | 180.0 (trans) / 0.0 (cis) |

| C-C-N-C | Varies with conformation |

Vibrational Frequencies

The calculated vibrational frequencies can be assigned to specific molecular motions and compared with experimental FT-IR and Raman spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3500 | O-H stretching |

| ν(N-H) | 3400 - 3200 | N-H stretching |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C=S) | 1550 | C=S stretching |

| δ(N-H) | 1620 | N-H bending |

| ν(C-N) | 1350 | C-N stretching |

| γ(C-H) | 900 - 700 | Aromatic C-H out-of-plane bending |

Electronic Properties

The electronic properties provide insights into the molecule's reactivity and charge distribution.

| Property | Calculated Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

The relationship between these electronic properties and chemical reactivity is visualized below:

Methodological & Application

Application Notes and Protocols for Assessing the Antioxidant Activity of 2-Hydroxyphenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can mitigate oxidative damage by neutralizing free radicals. Thiourea derivatives have emerged as a promising class of compounds with significant antioxidant potential.[1][2] This document provides detailed protocols for assessing the in vitro antioxidant activity of 2-Hydroxyphenylthiourea using three common and robust assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[2][3]

Principle of Assays

The antioxidant activity of this compound is evaluated based on its ability to scavenge synthetic free radicals or reduce metal ions.

-

DPPH Assay: This assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is a deep violet color.[4] The reduction of DPPH results in a color change to a pale yellow, which is measured spectrophotometrically at approximately 517 nm.[4][5] The degree of discoloration is directly proportional to the antioxidant's radical scavenging activity.[4]

-

ABTS Assay: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is a blue/green chromophore.[6] Antioxidants present in the sample scavenge this radical cation, causing a decrease in absorbance at 734 nm.[6] This assay is applicable to both hydrophilic and lipophilic compounds.[6]

-

FRAP Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) at a low pH.[7] The resulting ferrous-probe complex has an intense blue color with an absorption maximum at 593 nm.[8] The change in absorbance is proportional to the reducing power of the antioxidant.

Data Presentation

The antioxidant capacity of this compound is quantified and compared with a standard antioxidant, such as Ascorbic Acid or Trolox. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the free radicals.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (µM Fe(II)/µg) |

| This compound | 45.8 ± 2.1 | 32.5 ± 1.8 | 1.8 ± 0.2 |

| Ascorbic Acid (Standard) | 15.2 ± 0.9 | 10.8 ± 0.7 | 3.5 ± 0.3 |

Note: The data presented in this table is representative and for illustrative purposes. Actual values will vary depending on experimental conditions.

Experimental Protocols

DPPH Radical Scavenging Assay

a. Materials and Reagents:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)[9]

-

Methanol (or other suitable solvent)[9]

-

Ascorbic Acid (or Trolox) as a positive control[4]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm[9]

b. Preparation of Solutions:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.[10]

-

This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

-

Standard Stock Solution (1 mg/mL): Dissolve 10 mg of Ascorbic Acid in 10 mL of methanol.[4]

-

Working Solutions: Prepare serial dilutions of the test compound and standard in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[4]

c. Assay Procedure:

-

Add 100 µL of the DPPH working solution to each well of a 96-well plate.

-

Add 100 µL of the various concentrations of the test compound or standard to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Measure the absorbance at 517 nm using a microplate reader.[9]

d. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[4] Where:

-

A_control is the absorbance of the blank (DPPH solution without the sample).

-

A_sample is the absorbance of the test sample.

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS Radical Cation Scavenging Assay

a. Materials and Reagents:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))[6]

-

Potassium persulfate[6]

-

Methanol (or other suitable solvent)

-

Trolox (or Ascorbic Acid) as a positive control[6]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 734 nm[6]

b. Preparation of Solutions:

-

ABTS Stock Solution (7 mM): Prepare a 7 mM ABTS stock solution in water.[11]

-

Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM potassium persulfate solution in water.[11]

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[2] Dilute the resulting blue/green solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

-

Test Compound and Standard Solutions: Prepare stock and working solutions as described for the DPPH assay.

c. Assay Procedure:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

-

Add 10 µL of the various concentrations of the test compound or standard to the wells.

-

For the blank, add 10 µL of methanol instead of the sample.

-

Incubate the plate at room temperature for 6 minutes.[12]

-

Measure the absorbance at 734 nm.[6]

d. Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

a. Materials and Reagents:

-

This compound

-

FRAP Reagent (containing TPTZ, FeCl₃, and acetate buffer, pH 3.6)[8]

-

Ferrous sulfate (FeSO₄) for the standard curve

-

Methanol (or other suitable solvent)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 593 nm

b. Preparation of Solutions:

-

FRAP Working Solution: Prepare the FRAP working solution just before use by mixing FRAP Reagent A (acetate buffer), Solution B (TPTZ solution), and Solution C (FeCl₃ solution) in a 10:1:1 ratio.

-

Ferrous Sulfate Standard Solutions: Prepare a series of ferrous sulfate solutions in water to generate a standard curve (e.g., 100, 200, 400, 600, 800, 1000 µM).

-

Test Compound Solutions: Prepare stock and working solutions as described for the DPPH assay.

c. Assay Procedure:

-

Add 220 µL of the FRAP working solution to each well of a 96-well plate.[8]

-

Add 10 µL of the various concentrations of the test compound or standard ferrous sulfate solutions to the wells.

-

For the blank, add 10 µL of methanol instead of the sample.

-

Incubate the plate at 37°C for 4 minutes.[8]

-

Measure the absorbance at 593 nm.

d. Calculation of FRAP Value: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent concentration for each sample. The FRAP value is expressed as µM of Fe(II) equivalents per µg of the sample.

Visualizations

Caption: Experimental workflow for antioxidant activity assays.

Caption: Potential Keap1-Nrf2 signaling pathway activation.[12]

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. researchgate.net [researchgate.net]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Enzyme Inhibition Assay using 2-Hydroxyphenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphenylthiourea is a derivative of thiourea, a class of compounds known for their ability to inhibit tyrosinase, the key enzyme in melanin biosynthesis.[1] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable candidates for therapeutic and cosmetic applications.[2] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on tyrosinase activity.

The assay described herein utilizes the mushroom tyrosinase enzyme and its substrate, L-3,4-dihydroxyphenylalanine (L-DOPA). Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with a maximum absorbance at 475 nm. The rate of dopachrome formation is directly proportional to tyrosinase activity. By measuring the reduction in this rate in the presence of an inhibitor, the potency of the inhibitor can be determined.

Data Presentation

| Compound | Target Enzyme | Substrate | IC50 Value | Inhibition Type | Reference |

| Phenylthiourea | Human Tyrosinase-Related Protein 1 | L-DOPA | Potent Inhibitor (Specific IC50 not provided) | - | [3] |

| Phenylthiourea | PvdP Tyrosinase | Ferribactin | - | Non-competitive | [4] |

| Thioacetazone | Mushroom Tyrosinase | L-DOPA | 14 µM | Non-competitive | [1] |

| Ambazone | Mushroom Tyrosinase | L-DOPA | 15 µM | Non-competitive | [1] |

| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 14.8 µmol/L | Competitive | [4] |

| 2-Hydroxytyrosol | Mushroom Tyrosinase | L-DOPA | 13.0 µmol/L | - | [4] |

Experimental Protocols

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

This compound (test compound)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Kojic Acid (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Preparation of Solutions

-

Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8. This buffer will be used for all dilutions.

-

Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of 1000 U/mL. Prepare this solution fresh and keep it on ice.

-

L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh just before use.

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a stock solution.

-

Kojic Acid Stock Solution (e.g., 1 mM): Dissolve Kojic Acid in phosphate buffer or DMSO to create a stock solution.

Assay Procedure (96-well plate)

-

Prepare serial dilutions of the this compound stock solution and Kojic Acid stock solution in phosphate buffer to achieve a range of desired final concentrations. The final DMSO concentration in the wells should not exceed 1-2% to avoid interference with enzyme activity.

-

Assay Plate Setup: Add the following to the wells of a 96-well microplate:

-

Test Wells: 20 µL of this compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

-

Test Blank Wells: 20 µL of this compound dilution + 160 µL of phosphate buffer (no enzyme).

-

Control Wells (No Inhibitor): 20 µL of DMSO/buffer (vehicle) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

-

Control Blank Wells: 20 µL of DMSO/buffer (vehicle) + 160 µL of phosphate buffer (no enzyme).

-

Positive Control Wells: 20 µL of Kojic Acid dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-